molecular formula C25H31N5O4 B12819050 [5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol

[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol

Cat. No.: B12819050
M. Wt: 465.5 g/mol
InChI Key: RFSMUFRPPYDYRD-UHFFFAOYSA-N
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Description

The compound [5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes multiple morpholine rings, a pyrido[2,3-d]pyrimidine core, and a methoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the morpholine rings and the methoxyphenyl group. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of [5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol: stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol is a complex organic molecule that belongs to the class of pyrimidine derivatives. Its unique structural features, including morpholine and methoxyphenyl groups, suggest significant potential for various biological activities. This article explores the biological activity of this compound through a review of relevant literature, synthesis methods, and comparative analyses with similar compounds.

Structural Overview

The compound's structure can be broken down into several key components:

  • Morpholine Rings : These contribute to the compound's ability to interact with biological targets due to their electron-rich nature.
  • Pyrimidine Core : Known for various pharmacological activities, this core is pivotal in mediating interactions with enzymes and receptors.
  • Methoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.

Biological Activity

Research on similar compounds indicates that 5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol may exhibit several biological activities:

  • Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival.
    • Case Study : A related pyrimidine derivative was shown to inhibit the activity of certain kinases that are critical in cancer pathways, leading to reduced cell viability in tumor cell lines .
  • Antiviral Properties : The structural motifs present in this compound are often associated with antiviral activity against various viruses by inhibiting viral replication mechanisms.
    • Research Finding : A structurally analogous compound demonstrated significant antiviral effects by interfering with viral protein synthesis .
  • Kinase Inhibition : The compound is hypothesized to act as a pan-Kinase inhibitor based on its structural configuration.
    • Mechanism of Action : It may inhibit serine/threonine kinases that play roles in cell cycle regulation and DNA repair processes. This inhibition could lead to enhanced sensitivity of cancer cells to chemotherapeutic agents .

Synthesis Methods

The synthesis of this compound can be approached through multiple synthetic routes. A typical method involves:

  • Formation of the Pyrimidine Core : Starting from readily available pyridine derivatives.
  • Introduction of Morpholine Moieties : Utilizing amine coupling reactions.
  • Final Functionalization : Adding the methoxyphenyl group via electrophilic aromatic substitution.

Comparative Analysis

A comparison of 5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol with other compounds reveals unique aspects that may confer distinct pharmacological properties:

Compound NameStructural FeaturesBiological ActivityUniqueness
Compound APyridine derivativeAntiviralLacks morpholine ring
Compound BMorpholine derivativeAnticancerNo methoxy group
Compound CSimple phenolAnti-inflammatoryLess complex structure

This table highlights that while there are compounds with similar biological activities, the unique combination of functional groups in this compound may provide distinct advantages for therapeutic applications.

Properties

IUPAC Name

[5-[2-(2,6-dimethylmorpholin-4-yl)-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4/c1-16-13-30(14-17(2)34-16)25-27-23-20(24(28-25)29-8-10-33-11-9-29)5-6-21(26-23)18-4-7-22(32-3)19(12-18)15-31/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSMUFRPPYDYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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